molecular formula C10H11NO2 B1589190 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 22246-12-4

6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1589190
CAS RN: 22246-12-4
M. Wt: 177.2 g/mol
InChI Key: WLQWIZAWNPYMBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis analysis of “6-methoxy-3,4-dihydroisoquinolin-1(2H)-one” is not clearly mentioned in the search results .


Chemical Reactions Analysis

The chemical reactions involving “6-methoxy-3,4-dihydroisoquinolin-1(2H)-one” are not clearly mentioned in the search results .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methodology : A synthetic method for 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one involves various chemical reactions like allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation, yielding a new derivative with a high yield and mild operation conditions (Chen Zhan-guo, 2008).
  • Proton Magnetic Resonance Differentiation : Proton magnetic resonance can be used to differentiate isomeric 1,2-dihydroisoquinolin-4(3H)-ones, including those with 6-methoxy groups, by observing upfield shifts in the 1H NMR spectrum (R. Waigh, 1980).

Biological and Pharmaceutical Research

  • Anticancer Research : Compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibiting high antiproliferative activity and potential as tumor-vascular disrupting agents, are related to the 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one structure (Mu-Tian Cui et al., 2017).
  • EGFR Inhibitors : Novel EGFR inhibitors with structures related to 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one have shown significant antiproliferative activities against human cancer cell lines (Bo-Rui Kang et al., 2013).

Analytical and Mechanistic Studies

  • Mechanistic Studies : Analyzing the synthesis of various derivatives and exploring their mechanistic pathways provides insights into the chemical behavior of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one compounds (Berk Mujde et al., 2011).
  • C-H-Allylation/N-Alkylation Annulation : A tandem rhodium(III)-catalyzed system can be used for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one via C-H-allylation and N-alkylation cyclization, showing the versatility of the compound in chemical synthesis (Hui Xie et al., 2021).

Advanced Applications

  • Quantum Entanglement Dynamics : The compound has been used in a study to analyze interaction dynamics in a quantum mechanical context, particularly for diagnosing human cancer cells, tissues, and tumors (H. Alireza et al., 2019).
  • Microtubule Disruption in Cancer : Derivatives of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one have been evaluated for their ability to disrupt microtubules, a significant aspect in cancer treatment (M. Leese et al., 2014).

Safety And Hazards

The safety and hazards associated with “6-methoxy-3,4-dihydroisoquinolin-1(2H)-one” are not clearly mentioned in the search results .

Future Directions

The future directions for the study and application of “6-methoxy-3,4-dihydroisoquinolin-1(2H)-one” are not clearly mentioned in the search results .

properties

IUPAC Name

6-methoxy-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-8-2-3-9-7(6-8)4-5-11-10(9)12/h2-3,6H,4-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQWIZAWNPYMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442373
Record name 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

CAS RN

22246-12-4
Record name 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phosphorous pentoxide (1.0 g, 7.1 mmol) is added all at once to methanesulfonic acid (10 g, 104.1 mmol) and stirred for 3 hours at room temperature. 5-Methoxy-1-indanone oxime (100 mg, 0.53 mmol) is added in portions, with each portion allowed to dissolve completely before the next is added. The stirred reaction mixture is heated at 100° for 1.5 hours. The reaction is quenched by the addition of saturated sodium bicarbonate (10 ml) and extracted with 3×5 ml dichloromethane. The combined organic layers are dried over magnesium sulfate and concentrated in vacuo to yield the 6-methoxy-1-oxo-1,2,3,4-tetrahydroisoquinoline. Treatment with boron tribromide (see example 1) yields 6-hydroxy-1-oxo-1,2,3,4-tetrahydroisoquinoline.
Quantity
1 g
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reactant
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10 g
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reactant
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Quantity
100 mg
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Methoxy-1-indanone 1 (30 g, 185 mmol) is dissolved in CH3SO3H (96 mL) and CH2Cl2 (100 mL), NaN3 (24 g, 370 mmol) is then added in portions over a 1/2 hour period. After 2 hours the reaction mixture is cooled to 0° and is subsequently neutralized with 5N NaOH solution (200 mL) and saturated NaHCO3 solution. The resulting mixture is extracted with EtOAc (3×200 mL). The combined organic phases are washed with saturated NaCl solution (3×200 mL), dried over Na2SO4 and concentrated in vacuo. The resulting brown solid is washed with hexanes (2×100 mL) to give 6-methoxy-1-oxo-1,2,3,4-tetrahydroisoquinoline as a tan solid, m.p. 128°-130°.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
96 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
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reactant
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0 (± 1) mol
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24 g
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reactant
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100 mL
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solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 5-methoxy-1-indanone (1.0 g) in TFA (20 ml) is added sodium azide (4.0 g), and the mixture is refluxed for 1.5 hour. After cooling, the reaction mixture is poured into water (100 ml), and the pH value of the mixture is adjusted to pH 7 with sodium hydrogen carbonate. The mixture is extracted with ethyl acetate, and washed with a saturated aqueous sodium hydrogen carbonate solution and a saturated brine, and dried over magnesium sulfate. The desiccant is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is purified by silica gel column chromatography (silica gel; 100 g, chloroform/methanol=20:1). The fractions containing the title compound are concentrated under reduced pressure to give the title compound (470 mg) as a pale brown powder.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 g
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reactant
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Quantity
20 mL
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solvent
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Quantity
100 mL
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods IV

Procedure details

A mixture of {2-[3-(methyloxy)phenyl]ethyl}carbamate (30 g crude) and polyphosphoric acid (116 g) was maintained at 120-140° C. for 1 hr. After cooling to room temperature, water was added. The solution was adjusted to pH=9 with 6N sodium hydroxide and the organic products extracted with ethyl acetate. The combined organic layers were concentrated under reduced pressure and the residue was purified by column chromatography to afford 6-(methyloxy)-3,4-dihydro-1(2H)-isoquinolinone (10 g, 40%). 1H NMR(CDCl3) δ 8.0 (1H), 6.85 (1H), 6.7 (1H), 6.35 (1H), 3.85 (3H), 3.55 (2H), 2.95 (2H).
Name
{2-[3-(methyloxy)phenyl]ethyl}carbamate
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
116 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
C Abate, SV Selivanova, A Müller, SD Krämer… - European Journal of …, 2013 - Elsevier
σ 2 Receptors are promising biomarkers for cancer diagnosis given the relationship between the proliferative status of tumors and their density. With the aim of contributing to the …
Number of citations: 45 www.sciencedirect.com
BR Kang, S Li, S Mao, YX Cao, SQ Zhang - Bioorganic & Medicinal …, 2015 - Elsevier
2-Benzylisoquinolin-1(2H)-ones has been proposed as vasodilative agents on the basis of scaffold hopping. In the present study, a series of 2-benzylisoquinolin-1(2H)-ones were …
Number of citations: 3 www.sciencedirect.com
D Zhou, JL Gross, AB Adedoyin… - Journal of Medicinal …, 2012 - ACS Publications
On the basis of the previously reported benzimidazole 1,3′-bipyrrolidine benzamides (1), a new class of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives (3–50) …
Number of citations: 18 pubs.acs.org
W Guo, XM Li, SS Huang, MH Yang… - Journal of Asian natural …, 2017 - Taylor & Francis
Three new alkaloids namely 8-(4-hydroxyphenyl)-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one (1), 4-aminonigellidine (2), and N-[(4-hydroxy-2-isopropyl-5-methyl)]phenylurea (3), …
Number of citations: 8 www.tandfonline.com
PY Chen, HM Chen, MY Chiang, YF Wang, SR Li… - Tetrahedron, 2012 - Elsevier
A novel synthesis of substituted 3,4-dihydroisoquinolin-1(2H)-ones is described. o-Oxiranylmethylbenzonitriles, prepared from isovanillin via five synthetic steps, were treated with NaCN…
Number of citations: 12 www.sciencedirect.com
E Bester, A Petzer, JP Petzer - Bioorganic Chemistry, 2022 - Elsevier
d-Amino acid oxidase (DAAO) oxidises d-amino acids to ultimately produce the corresponding α-keto acids. The DAAO substrate, d-serine, is a co-agonist at NMDA receptors, while …
Number of citations: 8 www.sciencedirect.com
J In, S Hwang, C Kim, JH Seo… - European Journal of …, 2013 - Wiley Online Library
Mild reaction conditions for the regioselective synthesis of isoquinolin‐1‐ones and related fused‐ring heterocycles from N‐Boc‐protected (β‐arylethyl)carbamates are described. The …
ML Pati, E Fanizza, S Hager, D Groza… - Molecular …, 2018 - ACS Publications
The increasing importance of sigma-2 receptor as target for the diagnosis and therapy of tumors paves the way for the development of innovative optically traceable fluorescent probes …
Number of citations: 18 pubs.acs.org
D Chen, A Shen, G Fang, H Liu, M Zhang… - … pharmaceutica sinica B, 2016 - Elsevier
Histone acetylation is a critical process in the regulation of chromatin structure and gene expression. Histone deacetylases (HDACs) remove the acetyl group, leading to chromatin …
Number of citations: 17 www.sciencedirect.com
R Achary, JI Yun, CM Park, GR Mathi, JY Lee… - Bioorganic & Medicinal …, 2016 - Elsevier
Exploration of the two-position side chain of pyrimidine in LDK378 with tetrahydroisoquinolines (THIQs) led to discovery of 8 and 17 as highly potent ALK inhibitors. THIQs 8 and 17 …
Number of citations: 17 www.sciencedirect.com

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